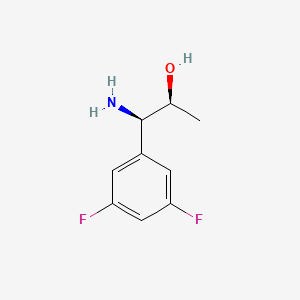
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, along with a difluorophenyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol can be achieved through several methods, including asymmetric hydrogenation and chiral epoxidation. One common approach involves the reduction of a precursor compound using chiral catalysts. For example, the reduction of an indanone derivative with sodium borohydride followed by chiral epoxidation using (R,R)-Jacobsen’s catalyst can yield the desired chiral amino alcohol .
Industrial Production Methods
Industrial production of chiral amino alcohols often involves the use of chiral metal catalysts to ensure high enantioselectivity. Asymmetric hydrogenation and epoxidation are widely used techniques in the pharmaceutical industry to produce enantiomerically pure compounds. The use of chiral catalysts such as DuPHOS Rh-catalyst and Noyori’s Ru-catalyst is common in large-scale production .
化学反応の分析
Types of Reactions
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
科学的研究の応用
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or activating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
- (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is similar to other chiral amino alcohols, such as (1R,2S)-1-amino-1-phenylpropan-2-ol and (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol.
- These compounds share similar structural features, including the presence of an amino group, a hydroxyl group, and a phenyl or substituted phenyl group.
Uniqueness
- The presence of the difluorophenyl group in this compound distinguishes it from other similar compounds. The fluorine atoms can influence the compound’s electronic properties, reactivity, and binding interactions, making it unique in its chemical behavior and potential applications.
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChIキー |
XXGCRGHBFCLCCM-CDUCUWFYSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |
正規SMILES |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)

![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)



![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
